CYP3A4 Inhibition: Sub-Micromolar Potency (IC50 = 233 nM)
1H-Imidazo[1,5-a]imidazol-5(6H)-one demonstrates sub-micromolar inhibitory activity against human Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism [1]. This specific activity differentiates it from a structurally related 6,7-dihydro analog, which is a notably weaker inhibitor [2].
| Evidence Dimension | Inhibitory potency against human CYP3A4 |
|---|---|
| Target Compound Data | IC50 = 233 nM |
| Comparator Or Baseline | A 6,7-dihydro-5H-imidazo[1,5-a]imidazol-5-one analog: Ki = 120 nM |
| Quantified Difference | Approximately 2-fold difference in potency, but values from different assay metrics (IC50 vs Ki) and conditions suggest distinct inhibition kinetics. |
| Conditions | Target compound: Recombinant human CYP3A4 in insect supersomes; substrate: midazolam (10-hydroxylation). Comparator: Recombinant human CYP3A4 harboring P450 oxidoreductase and b5; substrate: midazolam (1'-hydroxylase). |
Why This Matters
A potent CYP3A4 inhibitor (IC50 < 1 µM) is a critical liability in drug development, causing potential drug-drug interactions; this quantitative profile allows researchers to either select this compound as a positive control or deprioritize it for further development.
- [1] BindingDB. BDBM50568243 (CHEMBL4846752). IC50 data for human CYP3A4. View Source
- [2] BindingDB. BDBM50088503 (CHEMBL3527048). Ki data for a 6,7-dihydro-5H-imidazo[1,5-a]imidazol-5-one analog against CYP3A4. View Source
